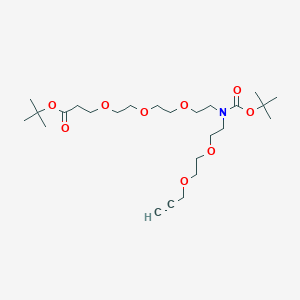

N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45NO9/c1-8-12-29-16-18-31-14-10-26(23(28)35-25(5,6)7)11-15-32-19-21-33-20-17-30-13-9-22(27)34-24(2,3)4/h1H,9-21H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUDPFZOQSQYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCC#C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester: A Heterobifunctional Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of the heterobifunctional polyethylene glycol (PEG) linker, N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's physicochemical properties, the strategic role of its functional groups, and its application in sophisticated bioconjugation and drug delivery systems. We will explore the causality behind its design and provide practical insights into its utilization.

Core Molecular Specifications

This compound is a branched PEG linker engineered with distinct functionalities to facilitate multi-step bioconjugation strategies.[1][2] Its core specifications are summarized below.

| Property | Value | Source(s) |

| Molecular Weight (MW) | 503.6 g/mol (also cited as 503.6261 g/mol ) | [1][3][4] |

| Chemical Formula | C25H45NO9 | [1][3][4] |

| CAS Number | 2093152-78-2 | [1][2][3][4] |

| Purity | Typically ≥95% | [2][4] |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM. | [1] |

| Storage | Recommended at -20°C for long-term stability. | [1] |

The Architecture of a Versatile Linker: A Functional Group Analysis

The utility of this compound lies in the orthogonal reactivity of its constituent parts. Each functional group is strategically placed to allow for controlled, sequential reactions, a cornerstone of modern bioconjugation and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[5]

Figure 1: Functional components of the linker.

The Propargyl Group: The Gateway to Click Chemistry

The terminal alkyne (propargyl group) is the reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][5][6] This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the covalent linkage of this molecule to any azide-bearing compound, such as a modified protein, peptide, or diagnostic agent, to form a stable triazole linkage.[2]

The PEG Spacers: Enhancing Solubility and Reach

The molecule incorporates two polyethylene glycol (PEG) chains of defined length (PEG2 and PEG3). These PEG moieties serve several critical functions:

-

Enhanced Hydrophilicity: PEGylation is a well-established method to increase the aqueous solubility of conjugated molecules, which is often a challenge with hydrophobic drugs or labels.

-

Steric Hindrance: The flexible PEG chains provide spatial separation between the conjugated partners, minimizing potential steric hindrance that could compromise the biological activity of the target molecule.

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.

Orthogonal Protecting Groups: Boc and t-Butyl Ester

The true versatility of this linker stems from its two protecting groups, which can be removed under different conditions, allowing for a controlled, stepwise synthesis.

-

Boc (tert-Butoxycarbonyl) Group: This protecting group on the central nitrogen atom is labile under mild acidic conditions (e.g., trifluoroacetic acid, TFA). Its removal unmasks a secondary amine, which can then be used for subsequent conjugation, for instance, by acylation.

-

t-Butyl (tert-Butyl) Ester Group: The carboxyl group is protected as a t-butyl ester.[1] This group is also removable under acidic conditions, but its cleavage can be modulated relative to the Boc group, or it can be hydrolyzed under different conditions, providing another layer of synthetic control. Once deprotected, the resulting carboxylic acid can be activated (e.g., as an NHS ester) for reaction with primary amines on a target biomolecule.

Application Workflow: Synthesis of a Hypothetical ADC

To illustrate the practical utility of this linker, we will outline a hypothetical workflow for its use in constructing an antibody-drug conjugate (ADC). This process leverages the orthogonal nature of the linker's functional groups.

Workflow Overview

Figure 2: Hypothetical ADC synthesis workflow.

Detailed Experimental Protocol

Objective: To conjugate a cytotoxic drug (containing an azide handle) to an antibody (containing accessible lysine residues) using the this compound linker.

Part 1: Conjugation of Drug to Linker via Click Chemistry

-

Dissolution: Dissolve this compound (1.2 eq) and the azide-functionalized cytotoxic drug (1.0 eq) in a suitable solvent like DMF.

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) catalyst. A common choice is copper(II) sulfate with a reducing agent like sodium ascorbate.

-

Reaction: Add the copper catalyst solution to the drug/linker mixture. Allow the reaction to proceed at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

-

Purification: Upon completion, purify the resulting drug-linker conjugate using flash column chromatography or preparative HPLC to remove excess reagents and catalyst.

Causality Check: The use of a copper catalyst is essential to facilitate the [3+2] cycloaddition between the alkyne and azide. The reaction is typically high-yielding and clean, forming a stable triazole ring.

Part 2: Deprotection of the t-Butyl Ester

-

Acidolysis: Dissolve the purified drug-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).

-

Incubation: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Solvent Removal: Remove the TFA and DCM under reduced pressure to yield the deprotected drug-linker, now possessing a free carboxylic acid.

Causality Check: TFA is a strong acid that efficiently cleaves the t-butyl ester, exposing the carboxyl group necessary for the subsequent conjugation step.

Part 3: Antibody Conjugation

-

Activation of Carboxylic Acid: Dissolve the deprotected drug-linker in an anhydrous, amine-free solvent (e.g., DMSO). Add N-hydroxysuccinimide (NHS, 1.5 eq) and a carbodiimide coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq). Let the activation proceed for 30-60 minutes at room temperature.

-

Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).

-

Conjugation: Add the activated drug-linker-NHS ester solution to the antibody solution. The molar ratio of linker to antibody will depend on the desired drug-to-antibody ratio (DAR).

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove unconjugated drug-linker and other reagents by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the final ADC for purity, DAR, and aggregation using techniques like HIC-HPLC, RP-HPLC, and SEC.

Trustworthiness Check: This self-validating protocol includes purification steps after each key reaction to ensure that only the desired product proceeds to the next stage. The final characterization confirms the success of the conjugation and the quality of the ADC.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, featuring a propargyl group for click chemistry and orthogonally protected amine and carboxyl functionalities, provides a robust platform for the controlled, stepwise assembly of complex biomolecules. Understanding the specific role and reactivity of each component is paramount to designing and executing successful conjugation strategies, ultimately enabling the development of novel therapeutics and diagnostics.

References

Sources

N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl Ester: A Comprehensive Technical Guide for Advanced Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Synthesis

Introduction: The Molecular Architect's Tool for Targeted Protein Degradation

In the rapidly evolving landscape of targeted therapeutics, the ability to rationally design and synthesize complex molecular architectures is paramount. N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester has emerged as a cornerstone in this endeavor, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).[1][2] This heterobifunctional linker is not merely a passive spacer; it is a meticulously designed tool that offers chemists precise control over the assembly of bifunctional molecules.[3] Its unique tripartite structure, comprising a terminal alkyne for "click" chemistry, and orthogonally protected amine and carboxyl functionalities, allows for a modular and strategic approach to the synthesis of molecules engineered to hijack the cell's natural protein degradation machinery.[4][5]

This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive understanding of the core properties, synthesis, and application of this compound. We will delve into the causality behind its design, provide field-proven experimental protocols, and offer insights into its critical role in the construction of potent and selective protein degraders.

Core Physicochemical and Structural Properties

The efficacy of this compound as a molecular linker is deeply rooted in its distinct chemical features. Each functional group and structural element has been deliberately incorporated to impart specific properties that are advantageous for multi-step synthesis and the biological performance of the final conjugate.

Structural Breakdown and Functional Significance

The molecule can be deconstructed into three key components:

-

The Propargyl Group (Terminal Alkyne): This functional group is the gateway to one of the most efficient and bioorthogonal ligation reactions in chemical biology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction's high efficiency, selectivity, and biocompatibility make it an ideal method for the final, crucial step of conjugating the linker to a molecule bearing an azide group.[4]

-

Orthogonally Protected Amine and Carboxyl Groups: The linker possesses a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a carboxylic acid protected as a t-butyl ester. The term "orthogonal" is critical here; it signifies that each protecting group can be removed under distinct chemical conditions without affecting the other.[6] The Boc group is labile to strong acids (like trifluoroacetic acid), while the t-butyl ester is also cleaved under acidic conditions.[1][5] This orthogonality is the lynchpin of a controlled, stepwise synthetic strategy, allowing for the sequential attachment of two different molecular entities.

-

The Polyethylene Glycol (PEG) Spacer: The PEG component of the linker is not merely an inert spacer. It serves several critical functions that enhance the overall properties of the final PROTAC molecule. The PEG chain increases the hydrophilicity of the molecule, which can significantly improve the solubility of often-hydrophobic protein-binding ligands and E3 ligase recruiters.[7] This enhanced solubility is crucial for preventing aggregation and improving the drug-like properties of the PROTAC.[7] Furthermore, the flexibility and length of the PEG chain are critical parameters in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.[8]

The interplay of these components is visualized in the following diagram:

Caption: Functional components of the this compound linker.

Quantitative Data Summary

A clear understanding of the physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₄₅NO₉ | [9][10][11] |

| Molecular Weight | 503.6 g/mol | [9][10] |

| CAS Number | 2093152-78-2 | [9][10][11] |

| Purity | Typically >95% | [10][11] |

| Appearance | White to off-white solid or oil | - |

| Solubility | Soluble in DMSO, DMF, DCM | [9] |

| Storage Conditions | -20°C, under inert atmosphere | [9] |

Synthesis and Characterization: A Plausible Synthetic Route and Quality Control

While the precise, proprietary synthesis protocols from commercial vendors are not publicly disclosed, a plausible and logical synthetic route can be devised based on established principles of organic chemistry and known reactions for the synthesis of similar PEG-based linkers.[1][3][]

Proposed Synthetic Workflow

The synthesis of this branched, heterobifunctional linker likely involves a multi-step process that builds the molecule in a modular fashion. A plausible retrosynthetic analysis suggests the assembly from smaller, functionalized PEG units.

Caption: A plausible retrosynthetic analysis for the synthesis of the target linker.

Characterization and Quality Control

Ensuring the purity and structural integrity of the linker is critical for the reproducibility of subsequent experiments. A combination of analytical techniques should be employed for comprehensive characterization.

| Analytical Technique | Expected Observations | Purpose |

| ¹H and ¹³C NMR | Characteristic peaks for the propargyl proton, Boc group protons, t-butyl group protons, and the repeating ethylene glycol units. | Confirms the chemical structure and purity. |

| Mass Spectrometry (ESI-MS) | Observation of the molecular ion ([M+H]⁺, [M+Na]⁺) consistent with the calculated molecular weight. | Confirms the molecular weight and identity. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. | Assesses purity and can be used for purification.[13] |

Experimental Protocols: A Guide to Application

The true utility of this compound is realized in its application. The following section provides detailed, step-by-step protocols for the key transformations and its use in a representative PROTAC synthesis workflow.

Protocol 1: Selective Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to reveal the secondary amine, which can then be coupled to a molecule containing a carboxylic acid or other electrophilic handle.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

-

Stir the solution at room temperature.

-

Add TFA dropwise to the solution to a final concentration of 20-50% (v/v).

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting crude amine-TFA salt can often be used directly in the next step without further purification.

Protocol 2: Selective Hydrolysis of the t-Butyl Ester

This protocol details the cleavage of the t-butyl ester to unmask the carboxylic acid, preparing it for coupling with an amine-containing molecule.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (Note: Strong acidic conditions will also remove the Boc group. For selective hydrolysis, milder acidic conditions or alternative protecting groups would be necessary in a synthetic design. This protocol describes the cleavage of the t-butyl ester, which may occur concurrently with Boc deprotection depending on the conditions).

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by LC-MS to confirm the loss of the t-butyl group (mass decrease of 56 Da).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting carboxylic acid can be carried forward to the next synthetic step, often without extensive purification.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate the propargyl-functionalized linker to an azide-containing molecule.

Materials:

-

Azide-functionalized molecule of interest

-

This compound (or its deprotected and coupled derivative)

-

Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Reaction vessel

Procedure:

-

Dissolve the azide-functionalized molecule (1.0 eq) and the propargyl-functionalized linker (1.0-1.2 eq) in the chosen solvent system.

-

In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water.

-

In another vial, prepare a fresh stock solution of sodium ascorbate in water.

-

Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1 eq.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 0.2-0.5 eq.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the progress by LC-MS, looking for the formation of the triazole product.

-

Upon completion, the crude product can be purified by preparative HPLC.

Workflow for PROTAC Synthesis

The true power of this linker is demonstrated in a modular PROTAC synthesis. The following workflow illustrates the strategic and sequential use of its functionalities.

Caption: A representative workflow for the synthesis of a PROTAC using the linker.

Stability and Handling: Ensuring Experimental Integrity

The stability of the linker is a critical factor for successful and reproducible bioconjugation. While generally stable under recommended storage conditions, certain factors can lead to degradation.

-

pH Stability: The ester and Boc groups are susceptible to hydrolysis under acidic conditions. The propargyl group is generally stable across a wide pH range but can be sensitive to strong bases.

-

Thermal Stability: Avoid exposure to high temperatures, as the PEG chain can undergo thermal degradation.

-

Storage: For long-term storage, it is recommended to keep the compound at -20°C in a dry, dark environment under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-induced hydrolysis and oxidation.[9]

For critical applications, a stability assessment is recommended.

Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of the linker under various conditions.

-

Stock Solution Preparation: Prepare a stock solution of the linker in a suitable anhydrous solvent like DMSO.

-

Stress Conditions: Aliquot the stock solution and expose them to different conditions:

-

Acidic: Dilute in a buffer of pH 4-5.

-

Basic: Dilute in a buffer of pH 8-9.

-

Elevated Temperature: Incubate at 37°C.

-

Control: Store at the recommended -20°C.

-

-

Time Points: Analyze samples at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Use HPLC to monitor the appearance of degradation products and quantify the percentage of the intact linker remaining over time.

Conclusion: A Versatile and Enabling Tool for Modern Drug Discovery

This compound is more than just a chemical reagent; it is a testament to the power of rational molecular design in advancing therapeutic science. Its carefully orchestrated combination of a clickable alkyne, orthogonally protected functionalities, and a beneficial PEG spacer provides an unparalleled level of control and versatility for the synthesis of complex bioconjugates. As the field of targeted protein degradation continues to expand, the demand for such sophisticated and reliable molecular tools will undoubtedly grow. This guide has aimed to provide the foundational knowledge and practical protocols necessary for researchers to confidently and effectively wield this powerful linker in their pursuit of novel and impactful therapeutics.

References

-

Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. RSC Publishing. Available at: [Link]

-

High-Purity PEG Linkers: Essential Building Blocks for Next-Gen PROTAC Libraries. Biopharma PEG. Available at: [Link]

-

Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). MDPI. Available at: [Link]

-

This compound, 95% Purity, C25H45NO9, 100 mg. Stratech. Available at: [Link]

-

This compound. AxisPharm. Available at: [Link]

-

Targeted Protein Degradation at Syngene. Syngene International Ltd. Available at: [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]

-

A Spatially Controllable DNA Origami-Based T-Cell Cluster Engager for Precise Tumor Elimination. Journal of the American Chemical Society. Available at: [Link]

-

Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound, 2093152-78-2 | BroadPharm [broadpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) | MDPI [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of the N-Boc Protecting Group in PEG Linker Chemistry: A Technical Guide

Executive Summary

In the sophisticated realms of bioconjugation, drug delivery, and proteomics, precision and control are paramount. Poly(ethylene glycol) (PEG) linkers have become indispensable tools, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[][2] However, harnessing the full potential of these linkers, especially those bearing amine functionalities, requires a mastery of chemical protection strategies. This guide provides an in-depth examination of the tert-butyloxycarbonyl (N-Boc) protecting group, a cornerstone of modern PEG linker chemistry. We will explore the underlying chemical principles, mechanisms of action, and field-proven protocols that enable researchers to leverage N-Boc-protected PEG linkers for creating complex, highly functional biomolecular constructs like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

Chapter 1: The Imperative for Amine Protection in PEGylation

Amines are among the most versatile and frequently utilized functional groups in bioconjugation due to their nucleophilicity. However, this high reactivity is a double-edged sword. In the context of multi-step synthesis, an unprotected amine on a PEG linker can lead to a host of undesirable outcomes:

-

Lack of Selectivity: The amine can react prematurely with other reagents in the reaction mixture, leading to a complex and difficult-to-purify mixture of products.

-

Polymerization/Cross-linking: In the case of bifunctional molecules, unprotected amines can lead to self-reaction or polymerization.

-

Incompatible Reaction Conditions: The basicity of amines can interfere with reactions that require specific pH ranges or are sensitive to bases.

A protecting group acts as a temporary "shield," rendering the amine chemically inert to specific reaction conditions.[5][6] The ideal protecting group must be:

-

Easy to install in high yield.

-

Stable (robust) to a wide range of subsequent reaction conditions.

-

Easy to remove (labile) in high yield under specific, mild conditions that do not affect other functional groups in the molecule (a concept known as orthogonality).[5]

The N-Boc group fulfills these criteria exceptionally well, making it one of the most widely used amine protecting groups in organic synthesis.[7][8]

Chapter 2: The N-Boc Group: A Chemist's Tool for Precision

The tert-butyloxycarbonyl (Boc) group is a carbamate that effectively masks the nucleophilicity and basicity of a primary or secondary amine.[5] Its utility stems from a unique combination of steric and electronic properties.

Key Attributes:

-

Acid Labile: The defining feature of the Boc group is its facile cleavage under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][10] This lability is due to the stability of the tert-butyl cation that is formed as a byproduct.

-

Base and Nucleophile Stability: The Boc group is highly resistant to basic hydrolysis and a wide array of nucleophiles.[5]

-

Hydrogenolysis Resistance: Unlike other common amine protecting groups like the Carboxybenzyl (Cbz) group, the Boc group is stable to catalytic hydrogenation.[5]

This profile makes the N-Boc group orthogonal to many other protecting groups, such as the base-labile Fmoc group, allowing for complex, sequential synthetic strategies where different protected amines can be unmasked at will.[5]

Chapter 3: The Boc Protection/Deprotection Cycle in Action

Understanding the mechanism of Boc protection and deprotection is critical for optimizing reaction conditions and troubleshooting experiments.

N-Boc Protection of Amine-Terminated PEG Linkers

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride or (Boc)₂O.[7][11]

The reaction proceeds via a straightforward nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (gas) and tert-butanol, providing a strong thermodynamic driving force for the reaction.[5][12]

Caption: Workflow for N-Boc protection of an amine-terminated PEG.

N-Boc Deprotection: Releasing the Amine

The removal of the Boc group is its most strategically important feature. It is typically achieved with strong acids, with trifluoroacetic acid (TFA) being the reagent of choice due to its effectiveness and volatility, which simplifies product isolation.[9][13]

The mechanism is an acid-catalyzed elimination process:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[14][15]

-

C-O Bond Cleavage: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a carbamic acid intermediate.[9][14]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[9][14]

-

Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the medium, resulting in the formation of an amine trifluoroacetate salt.[14]

Caption: Acid-catalyzed deprotection of an N-Boc protected PEG linker.

Chapter 4: Applications in Advanced Drug Development

The precise control afforded by N-Boc-protected PEG linkers is instrumental in the synthesis of sophisticated therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[3][16] The linker connecting the antibody and the drug is a critical component influencing the ADC's efficacy and stability.[][3]

N-Boc protected heterobifunctional PEG linkers (e.g., Boc-PEG-NHS ester) are frequently used.[17][] This allows for a sequential conjugation strategy:

-

The NHS ester end of the linker is reacted with the cytotoxic payload.

-

After purification, the Boc group is removed under acidic conditions to reveal a free amine.

-

This newly exposed amine can then be conjugated to the antibody, for instance, by targeting surface-exposed lysine residues.

This stepwise approach ensures a well-defined product and prevents unwanted side reactions. The PEG component itself enhances the ADC's solubility and pharmacokinetic properties.[2][3]

PROTACs and Molecular Glues

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4][19] The synthesis of these complex molecules often requires a modular approach where N-Boc-PEG linkers play a crucial role. They serve as the central scaffold, and the ability to deprotect one end of the linker without affecting the other is essential for sequentially attaching the target-binding ligand and the E3 ligase-binding ligand.[4]

Chapter 5: Validated Experimental Protocols

The following protocols are provided as a self-validating framework. Success is predicated on careful execution and in-process monitoring.

Protocol 5.1: N-Boc Protection of an Amine-Terminated PEG

This protocol describes a general procedure for the protection of an amine-terminated PEG linker using (Boc)₂O.

| Parameter | Value/Condition | Rationale |

| Reagents | Amine-PEG-X, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM) or similar aprotic solvent. | (Boc)₂O is the standard Boc source. DCM is a good solvent for both reactants.[7] |

| Stoichiometry | 1.1 - 1.5 equivalents of (Boc)₂O | A slight excess of (Boc)₂O ensures complete conversion of the starting amine. |

| Base (Optional) | Triethylamine (TEA) or DMAP (catalytic) | While not strictly necessary, a non-nucleophilic base can accelerate the reaction.[5][20] |

| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperature. |

| Reaction Time | 2 - 12 hours | Time can vary based on the reactivity of the specific amine. |

| Monitoring | Thin-Layer Chromatography (TLC) or LC-MS | Essential for determining reaction completion and preventing over-reaction or degradation. |

Step-by-Step Methodology:

-

Dissolve the amine-terminated PEG (1.0 eq) in anhydrous DCM.

-

Add (Boc)₂O (1.2 eq). If using a base, add it now.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC, staining for the free amine (e.g., with ninhydrin) until the starting material spot disappears.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using flash column chromatography (silica gel) to yield the pure N-Boc-PEG-X.

Protocol 5.2: TFA-Mediated Deprotection of N-Boc-PEG

This protocol outlines the removal of the Boc group to liberate the free amine.

| Parameter | Value/Condition | Rationale |

| Reagents | N-Boc-PEG-X, Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | TFA is a strong, volatile acid ideal for Boc cleavage. DCM is the preferred solvent.[10] |

| TFA Concentration | 20-50% (v/v) solution in DCM | This concentration range is typically sufficient for complete and rapid deprotection without causing degradation of other sensitive functionalities.[10][17] |

| Temperature | 0°C to Room Temperature | The reaction is often started at 0°C to control the initial exotherm and then allowed to warm to room temperature.[13] |

| Reaction Time | 30 - 120 minutes | Deprotection is usually rapid.[13][21] |

| Monitoring | TLC or LC-MS | Confirms the disappearance of the starting material and the appearance of the more polar amine product. |

| Work-up | Co-evaporation with a neutral solvent (e.g., toluene) | Repeatedly adding and evaporating a solvent like toluene helps to azeotropically remove residual TFA. |

Step-by-Step Methodology:

-

Dissolve the N-Boc-protected PEG (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add a pre-mixed solution of 25% TFA in DCM. Caution: The reaction evolves CO₂ gas; ensure the system is not sealed.[12][14]

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS until the starting material is fully consumed.

-

Concentrate the solution under reduced pressure to remove the solvent and excess TFA.

-

To ensure complete removal of TFA, add toluene and re-concentrate. Repeat this step 2-3 times.

-

The final product is the amine-PEG-X as its trifluoroacetate salt, which can often be used directly in the next step or neutralized if the free base is required.

Chapter 6: Conclusion and Future Outlook

The N-Boc protecting group is more than just a synthetic convenience; it is a strategic tool that enables the precise, sequential construction of complex biomolecular architectures. Its robust nature, combined with its specific lability under mild acidic conditions, provides the control necessary for modern drug development programs. As therapeutics like ADCs and PROTACs become increasingly sophisticated, the foundational principles of orthogonal protection chemistry, exemplified by the N-Boc group, will continue to be a critical driver of innovation in medicine and biotechnology.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Patil, S., et al. (n.d.). PEG-Mediated Catalyst-free Facile Protocol for N-Boc Protection of Amines under Solvent-free Conditions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. Retrieved from [Link]

-

Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

ResearchGate. (2015). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Bioconjugation: The Role of Boc-Protected Amino PEG Linkers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

AxisPharm. (n.d.). t-Boc-N-Amido-PEG-amine. Retrieved from [Link]

-

Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

-

Martinez, C., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 13(5), 6348-6361. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Retrieved from [Link]

-

ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Creative PEGWorks. (n.d.). Boc-NH-PEG-SCM (Boc-Amine-NHS Ester). Retrieved from [Link]

-

Dalzini, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 448-459. Retrieved from [Link]

-

Creative Biolabs. (n.d.). N-Boc-N-bis(PEG4-NHS ester). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

-

Fu, Z., Li, S., Han, S., Shi, C., & Zhang, Y. (2022). Antibody-drug conjugates: the current clinical landscape. Journal of Hematology & Oncology, 15(1), 1-23. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 21. scribd.com [scribd.com]

Introduction: The Imperative of Control in Complex Synthesis

An In-depth Technical Guide to the Strategic Role of t-Butyl Esters in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate fields of drug development, peptide synthesis, and diagnostics, the precise construction of complex biomolecules is paramount. Bioconjugation, the science of covalently linking molecules, demands a high degree of control over reactive functional groups. Unwanted side reactions can lead to heterogeneous products, reduced yields, and compromised biological activity. Herein lies the critical role of protecting groups: transient molecular masks that shield a functional group from reaction, only to be removed at a strategic point in the synthetic pathway.[1]

Among the arsenal of tools available to the modern chemist, the t-butyl ester stands out as a robust and versatile protecting group for carboxylic acids.[2] Its widespread adoption in sophisticated applications, from Solid-Phase Peptide Synthesis (SPPS) to the construction of Antibody-Drug Conjugates (ADCs), is a testament to its unique balance of stability and controlled lability.[1][3] This guide provides a deep dive into the chemistry of the t-butyl ester, its strategic applications in bioconjugation, and the practical methodologies required for its successful implementation.

Pillar 1: The Fundamental Chemistry of the t-Butyl Ester

A thorough understanding of the t-butyl ester's chemical properties is the foundation for its strategic deployment. Its utility is defined by three key characteristics: ease of introduction, a distinct stability profile, and selective, high-yield removal.

Installation: Masking the Carboxyl Group

The most prevalent method for introducing a t-butyl ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[1] This reaction proceeds through the formation of a highly stable tertiary carbocation (the tert-butyl cation), which is subsequently trapped by the nucleophilic carboxylic acid.[1][4]

Stability Profile: The Key to Orthogonality

The defining feature of the t-butyl ester is its exceptional stability across a wide spectrum of non-acidic reaction conditions.[5][6] The steric bulk of the t-butyl group effectively shields the ester's carbonyl carbon from attack by nucleophiles and bases, preventing unwanted cleavage. This resilience is the cornerstone of its use in orthogonal protection strategies, where multiple, distinct protecting groups must be removed selectively without affecting others.[5][7]

For instance, in the widely used Fmoc/tBu strategy for peptide synthesis, the Nα-amino group is protected by the base-labile Fmoc group, while the side chains of acidic amino acids like aspartic acid and glutamic acid are protected as acid-labile t-butyl esters.[5] This allows for the selective removal of the Fmoc group at each step of peptide elongation using a base (e.g., piperidine), leaving the t-butyl esters intact until the final acid-mediated cleavage step.[5]

Table 1: Comparative Stability of Common Carboxylic Acid Protecting Groups

| Reaction Condition | t-Butyl Ester | Methyl Ester | Benzyl Ester | Silyl Ester |

|---|---|---|---|---|

| Strong Acid (e.g., TFA, HCl) | Labile | Stable (mild), Labile (strong) | Stable (mild), Labile (strong) | Labile |

| Base (e.g., LiOH, K₂CO₃) | Generally Stable | Labile | Generally Stable | Labile |

| Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Labile | Stable |

| Nucleophiles (e.g., RLi) | Stable | Labile | Labile | Labile |

This table highlights the unique stability profile of the t-butyl ester, making it orthogonal to base-labile and hydrogenolysis-labile protecting groups.[6]

Cleavage: The Controlled Deprotection

The removal of the t-butyl ester is most commonly achieved under strong acidic conditions.[6][8] The mechanism is the reverse of its formation: protonation of the ester oxygen is followed by cleavage of the carbon-oxygen bond to release the highly stable tert-butyl cation and the free carboxylic acid. The cation is typically neutralized by forming isobutylene gas or, in the presence of nucleophiles, can form byproducts.[9][10]

Caption: Acid-catalyzed deprotection mechanism of a t-butyl ester.

Trifluoroacetic acid (TFA), often in a mixture with a solvent like dichloromethane (DCM), is the reagent of choice for this transformation due to its effectiveness and volatility, which simplifies product workup.[11][12] However, for substrates sensitive to strong acids, milder and more selective reagents have been developed.[13][14]

Table 2: Common Reagents for t-Butyl Ester Deprotection

| Reagent | Typical Conditions | Key Characteristics |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-95% in DCM, room temp | Highly effective, volatile, standard for peptide synthesis.[11] |

| Hydrogen Chloride (HCl) | 4M in Dioxane or other organic solvent | Strong acid, effective but less volatile than TFA.[6] |

| Aqueous Phosphoric Acid (H₃PO₄) | 85 wt% aq. solution, room temp or mild heat | Environmentally benign, mild, good selectivity in the presence of other acid-sensitive groups.[13][15] |

| Zinc Bromide (ZnBr₂) | In DCM, room temp | Lewis acid condition, can offer selectivity over some amine protecting groups like N-PhF.[16][17][18] |

Pillar 2: Strategic Applications in Bioconjugation

The unique chemical properties of the t-butyl ester enable its use in several critical bioconjugation workflows, most notably in the synthesis of therapeutic peptides and antibody-drug conjugates.

Application 1: Solid-Phase Peptide Synthesis (SPPS)

In modern peptide synthesis, the Fmoc/tBu orthogonal strategy is dominant. The t-butyl ester is the standard protecting group for the carboxylic acid side chains of aspartic acid (Asp) and glutamic acid (Glu).[5] This allows for the iterative, base-mediated removal of the N-terminal Fmoc group for chain elongation, while the side-chain carboxylates remain masked. The t-butyl groups are only removed during the final, single-step cleavage from the solid support using a strong acid cocktail, typically rich in TFA.[5]

Caption: Orthogonal protection workflow in Fmoc/tBu SPPS.

Application 2: Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that link a potent cytotoxic drug to an antibody. The linker connecting these two components is critical for the ADC's performance.[3] Heterobifunctional linkers, often incorporating polyethylene glycol (PEG) spacers to improve solubility, are widely used.[19][20]

The t-butyl ester is instrumental in the synthesis of these linkers and the subsequent ADC construction. For example, a linker like Acid-PEG-t-butyl ester allows for a controlled, two-step conjugation process.[20] First, the free carboxylic acid is coupled to an amine on the drug payload. The t-butyl ester remains inert during this step. After purification of the drug-linker conjugate, the t-butyl ester is removed with acid to unmask a new carboxylic acid. This newly revealed acid is then activated and coupled to lysine residues on the monoclonal antibody, completing the ADC synthesis.[3][20][21]

Caption: Workflow for ADC synthesis using a heterobifunctional linker.

Pillar 3: Field-Proven Methodologies & Protocols

The successful application of t-butyl ester chemistry relies on robust and reproducible experimental protocols. The following methodologies provide a self-validating framework for key transformations.

Protocol 1: General Procedure for t-Butyl Ester Deprotection with TFA

This protocol describes the standard method for cleaving a t-butyl ester from a purified intermediate, such as a drug-linker conjugate.[11][20][22]

Materials:

-

t-Butyl ester-protected compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the t-butyl ester-protected compound in anhydrous DCM (e.g., 10-20 mg/mL) in a clean, dry flask under an inert atmosphere (N₂ or Ar).

-

Acid Treatment: To the stirred solution, add TFA to a final concentration of 20-50% (v/v). The optimal concentration may require adjustment depending on the substrate's sensitivity. For peptides on resin, 95% TFA is common.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

-

Causality Insight: The reaction proceeds via an acid-catalyzed mechanism. Anhydrous conditions prevent potential side reactions involving water. Stirring ensures homogeneity.

-

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Purification: The crude carboxylic acid product can be purified by standard methods such as precipitation in cold ether, crystallization, or chromatography (e.g., reverse-phase HPLC).

Protocol 2: Conjugation of a Protein with an Acid-PEG-t-butyl ester Linker

This protocol outlines the initial conjugation of a heterobifunctional linker to a protein, targeting primary amines (e.g., lysine side chains).[20]

Materials:

-

Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

Acid-PEG-t-butyl ester linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS for aqueous solubility

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Linker Activation: a. Dissolve the Acid-PEG-t-butyl ester linker in anhydrous DMF or DMSO. b. Add a 1.5 to 2-fold molar excess of both EDC and NHS (or sulfo-NHS) relative to the linker. c. Incubate the mixture for 15-30 minutes at room temperature to form the active NHS ester.

-

Causality Insight: EDC activates the carboxylic acid, which is then trapped by NHS to form a more stable, amine-reactive NHS ester. This two-step activation minimizes side reactions of EDC with the protein.

-

-

Conjugation to Protein: a. Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of linker to protein is a common starting point for optimization. b. Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% (v/v) to maintain protein stability. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: a. Remove excess, unreacted linker and activation reagents from the protein conjugate using dialysis or size-exclusion chromatography (e.g., a desalting column).

-

Characterization: a. Confirm successful conjugation and determine the average number of linkers per protein (degree of labeling) using techniques like mass spectrometry (MALDI-TOF or ESI-MS) or hydrophobic interaction chromatography (HIC).[3]

-

Subsequent Deprotection: The purified protein-PEG-t-butyl ester conjugate can now be subjected to the deprotection protocol (Protocol 1, with modifications for aqueous systems) to reveal the terminal carboxylic acid for further modification.

Conclusion

The t-butyl ester is more than a simple protecting group; it is a strategic enabler of complex bioconjugation chemistries. Its unique profile of robust stability and clean, acid-triggered lability provides the orthogonal control required for multi-step syntheses of high-value biomolecules. For researchers in peptide synthesis, ADC development, and beyond, mastering the application of the t-butyl ester is a critical step toward creating next-generation therapeutics and diagnostics with enhanced precision, purity, and efficacy.

References

- The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis. (2025). Benchchem.

- A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups. (2025). Benchchem.

- Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050.

- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.

- Application Notes: N-Boc-PEG-t-butyl Ester in Antibody-Drug Conjugate (ADC) Development. (2025). Benchchem.

- Application of Acid-PEG14-t-butyl Ester in Peptide Synthesis: A Detailed Guide. (2025). Benchchem.

- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of the Chemical Society, Perkin Transactions 1, 775-780.

- An In-depth Technical Guide to Thiol-PEG2-t-butyl ester: Structure, Properties, and Applications in Bioconjug

- A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs.

- The Science Behind Specialty Amino Acids in Biotechnology and Bioconjugation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. (2006).

- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.

- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange.

- Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.

- Application Notes and Protocols for Bioconjugation using Acid-PEG14-t-butyl ester. (2025). Benchchem.

- Application Notes and Protocols for Protein Bioconjugation with m-PEG7-t-butyl ester. (n.d.). Benchchem.

- Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.

- Application Notes and Protocols for Bromo-PEG12-t-butyl ester in Antibody-Drug Conjugate (ADC) Development. (2025). Benchchem.

- Ester Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. (2020). YouTube.

- VI Protecting Groups and Orthogonal Protection Str

- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2004). UQ eSpace.

- Most labile ester protecting group? (2016). Reddit.

- Cleavage of the tert-butyl ester without affecting other functional groups. (2025). Benchchem.

- Chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups has been explored by employing alpha-amino esters and ZnBr(2) in DCM. (2004).

- How can I deprotect esters using TFA? (2015).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tert-Butyl Esters [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Heterobifunctional PEG Linkers for Proteolysis-Targeting Chimeras (PROTACs)

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][4] A PROTAC molecule is composed of three distinct components: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects the two.[5][6][7] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6][8] Among the various linker chemistries, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique physicochemical properties.[9][10] This guide provides an in-depth exploration of heterobifunctional PEG linkers, detailing their strategic importance, design principles, synthesis, and the experimental validation of the resulting PROTACs.

The PROTAC Mechanism: A Paradigm Shift in Pharmacology

Traditional small-molecule drugs are occupancy-driven, requiring sustained binding to a protein's active site to exert a therapeutic effect.[1] PROTACs, however, operate on an event-driven, catalytic model.[1][11] A single PROTAC molecule can induce the degradation of multiple target protein molecules, enabling potent effects at lower doses.[1][2][11] This catalytic nature fundamentally changes the requirements for drug design and expands the "druggable" proteome to include proteins previously considered intractable, such as scaffolding proteins and transcription factors.[1][4]

The mechanism proceeds through a coordinated cycle:

-

Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a key ternary complex.[1][7][12]

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of the POI.[1][13]

-

Proteasomal Degradation : The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[1][2]

-

PROTAC Recycling : Following degradation of the POI, the PROTAC is released and can initiate another degradation cycle.[1][14]

This elegant hijacking of the cell's natural protein disposal system is entirely dependent on the successful formation of a productive ternary complex, a process in which the linker plays a pivotal role.[4][15]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Central Role of the Heterobifunctional PEG Linker

The linker is far more than a passive tether; it is a strategic component that dictates the geometry and stability of the ternary complex.[4] Its length, flexibility, composition, and attachment points are critical parameters that must be optimized for each specific POI and E3 ligase pair.[8][9][] Heterobifunctional PEG linkers have become a preferred choice in PROTAC development for several compelling reasons.[10][17]

Causality Behind Choosing PEG Linkers

-

Enhanced Solubility and Permeability : PROTACs are often large, complex molecules that fall outside the typical "rule of five" for oral bioavailability, leading to poor solubility. The hydrophilic ethylene glycol units of a PEG linker significantly improve the aqueous solubility of the entire PROTAC molecule.[4][6][18] This not only aids in formulation but can also improve cell permeability and oral absorption.[17][18]

-

Biocompatibility and Reduced Immunogenicity : PEG is a well-established biocompatible polymer that can shield the bioconjugate from the host's immune system, reducing the potential for an immunogenic response.[19][20]

-

Tunable Length and Flexibility : The length of the PEG chain can be precisely controlled by varying the number of ethylene glycol repeats (n).[17][18] This allows for systematic optimization of the distance between the warhead and the E3 ligase ligand, which is crucial for achieving a productive ternary complex orientation.[10][21] A linker that is too short can cause steric clashes, while one that is too long may lead to an unstable or non-productive complex.[9][10]

-

Synthetic Accessibility : A wide range of heterobifunctional PEG linkers—possessing two different reactive groups at their termini (e.g., Azide and Alkyne, or Amine and Carboxylic Acid)—are commercially available or can be synthesized through robust chemical methods.[5][18][22] This facilitates the rapid and modular assembly of PROTAC libraries for optimization.[17][18]

Caption: Core components of a PROTAC molecule.

Design and Optimization of PEG Linkers

The process of designing an optimal PEG linker is an empirical one, often requiring the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions.[23]

Impact of Linker Length

Systematic studies have demonstrated that linker length profoundly impacts a PROTAC's degradation potency (DC₅₀) and maximal degradation level (Dₘₐₓ).[9][21] There is no universal optimal length; the ideal distance is highly dependent on the specific topology of the POI-E3 ligase interface.[9]

| Parameter | Short-Chain PEG (n=2-4) | Mid-Chain PEG (n=4-8) | Long-Chain PEG (n>8) | Rationale & Justification |

| Degradation Potency (DC₅₀) | Often potent, but risk of steric clash. | Frequently optimal, balancing proximity and flexibility. | Potency may decrease due to non-productive complexes. | The linker must be long enough to span the distance between the two proteins without causing steric hindrance but short enough to form a stable, cooperative complex.[9][10] |

| Maximal Degradation (Dₘₐₓ) | Can be high if a productive complex is formed. | Often shows the highest Dₘₐₓ. | May decrease due to the "hook effect" at high concentrations. | An optimal linker facilitates efficient ubiquitination, leading to a higher percentage of target degradation.[9] |

| Cell Permeability | Generally higher due to lower molecular weight. | Moderate. | Can be lower due to increased molecular weight and polar surface area. | There is a trade-off between the solubility benefits of longer PEGs and the potential for reduced passive diffusion across cell membranes.[23] |

| "Hook Effect" | Less pronounced. | Can be present. | More pronounced. | Longer, more flexible linkers can more easily form non-productive binary complexes (PROTAC-POI or PROTAC-E3) at high concentrations, reducing the formation of the productive ternary complex.[23] |

Attachment Points and Rigidity

The vector, or the position where the linker attaches to the warhead and E3 ligase ligand, is as critical as its length.[5][15] The exit vector should point towards the solvent-exposed surface of the ligand when bound to its protein, minimizing disruption of key binding interactions.[15] While the flexibility of PEG is an advantage, incorporating rigid elements like triazole rings (often formed via click chemistry) or piperazine moieties can pre-organize the PROTAC into a more favorable conformation for ternary complex formation, reducing the entropic penalty of binding.[6][24]

Experimental Protocols: Synthesis and Evaluation

A self-validating system for PROTAC development involves robust synthesis, purification, structural characterization, and functional evaluation.

Protocol: Synthesis of a Heterobifunctional PEG-PROTAC via CuAAC ("Click Chemistry")

This protocol outlines the modular synthesis of a PROTAC using the highly efficient and orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][25] This is a field-proven method for its high yield, reliability, and compatibility with a wide range of functional groups.

Rationale : CuAAC is chosen for its "click chemistry" characteristics: it is high-yielding, forms a stable and rigid triazole linkage, and the reaction conditions are generally mild, preserving the integrity of the complex warhead and E3 ligase ligand.[5]

Materials :

-

Alkyne-functionalized warhead (targeting the POI)

-

Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)

-

Heterobifunctional linker: Iodo-PEG(n)-Alkyne

-

Sodium Azide (NaN₃)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Water

-

Purification: Silica gel for chromatography, HPLC system

Step 1: Synthesis of Azide-PEG(n)-Alkyne Linker

-

Objective : To create the core linker with orthogonal reactive handles.

-

Dissolve Iodo-PEG(n)-Alkyne (1 eq.) in anhydrous DMF.

-

Add Sodium Azide (1.5 eq.).

-

Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, dilute the mixture with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, Azide-PEG(n)-Alkyne, by silica gel chromatography. Characterize by NMR and MS.

Step 2: Conjugation to E3 Ligase Ligand (Warhead First Approach)

-

Objective : To couple the alkyne-functionalized warhead to the azide end of the PEG linker.

-

Dissolve the Alkyne-functionalized warhead (1 eq.) and Azide-PEG(n)-Alkyne linker (1.1 eq.) in a 3:1 mixture of DMF and water.

-

Add sodium ascorbate (0.3 eq.) followed by CuSO₄ (0.1 eq.).

-

Stir the reaction at room temperature for 4-8 hours.

-

Monitor reaction completion by LC-MS.

-

Purify the resulting Warhead-PEG(n)-Azide conjugate by reverse-phase HPLC.

-

Confirm the structure and purity by NMR and high-resolution mass spectrometry (HRMS).

Step 3: Final PROTAC Assembly

-

This step can be performed in parallel to Step 2 if starting with an Azide-functionalized warhead and an Alkyne-functionalized E3 Ligase ligand. The final step is another CuAAC reaction to link the two halves.

Protocol: Evaluation of Target Protein Degradation via Western Blot

Rationale : Western Blot is the gold-standard technique for directly visualizing and quantifying the loss of a target protein from cell lysates, providing unambiguous evidence of degradation.

Materials :

-

Relevant cell line (e.g., MCF-7 for an ER-targeting PROTAC)

-

PROTAC stock solution in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure :

-

Cell Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a set duration (e.g., 18-24 hours).

-

Cell Lysis : Wash the cells with ice-cold PBS, then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate with the primary antibody for the POI overnight at 4 °C.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, then apply the chemiluminescent substrate.

-

-

Imaging and Analysis : Image the blot using a chemiluminescence detector. Re-probe the same membrane for the loading control. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity for each sample. Calculate DC₅₀ and Dₘₐₓ values.

Caption: A self-validating workflow for PROTAC development.

Future Directions and Conclusion

The field of targeted protein degradation is rapidly evolving, and linker technology is at the forefront of this innovation. While alkyl and PEG chains remain the most prevalent motifs, a shift towards more sophisticated linkers is underway.[5] Future advancements include the development of "smart" linkers, such as photoswitchable or photocleavable linkers that allow for spatiotemporal control over PROTAC activity.[8][24] Furthermore, the integration of computational modeling and structural biology is enabling a more rational, less empirical approach to linker design.[5][26]

References

- Hughes, S. J., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters.

- Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News.

- BenchChem. (n.d.).

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy. [Link]

- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.

- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.

- The Biochemist. (2021).

-

Hughes, S. J., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]

-

Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia. [Link]

-

MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

-

Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]

- BLDpharm. (n.d.). E3 Ligands Usage in PROTAC Design. BLDpharm.

-

ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. [Link]

- ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.

- Oreate AI Blog. (2025). Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC.

- BenchChem. (2025). impact of PEG linker length on PROTAC efficacy. BenchChem.

- Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis. Biopharma PEG.

- BenchChem. (n.d.). A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods. BenchChem.

-

Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed. [Link]

- BenchChem. (n.d.). The Crucial Role of PEG Linkers in PROTACs: An In-depth Technical Guide. BenchChem.

- BOC Sciences. (2024).

- Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers.

- CD ComputaBio. (n.d.).

- Bond, M. J., et al. (n.d.). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology.

-

ACS Publications. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

-

Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy. [Link]

- JenKem Technology USA. (2024). PROTAC PEG Linkers. JenKem Technology USA.

- BenchChem. (n.d.). Application Notes and Protocols for the Experimental Use of Heterobifunctional PEG Linkers. BenchChem.

- Mtoz Biolabs. (n.d.).

-

bioRxiv. (2021). Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. bioRxiv. [Link]

- ACS Fall 2025. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025.

-

NIH. (n.d.). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. NIH. [Link]

- Biopharma PEG. (2022).

- BenchChem. (n.d.). An In-depth Technical Guide to Heterobifunctional PEG Linkers. BenchChem.

- Canberra IP. (2024). Broad Applications of PROTACS for Targeted Protein Degradation Employing a Molecular Glue-Linker-Warhead Approach. Canberra IP.

- Biopharma PEG. (n.d.). PROTAC Linkers, PEG Linkers Supply. Biopharma PEG.

- ResearchGate. (2025). (PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.

- JenKem Technology. (2025). heterobifunctional pegs. JenKem Technology.

-

ResearchGate. (n.d.). A toolbox of functional peptide PROTACs. (A) The design of peptide... ResearchGate. [Link]

-

PubMed Central. (2023). Emerging TACnology: Heterobifunctional Small Molecule Inducers of Targeted Posttranslational Protein Modifications. PubMed Central. [Link]

Sources

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Oreate AI Blog [oreateai.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 8. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]

- 13. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 18. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. heterobifunctional pegs [jenkemusa.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. chempep.com [chempep.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

branched PEG linker synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Branched PEG Linkers

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of branched polyethylene glycol (PEG) linkers. Moving beyond simple protocols, we delve into the rationale behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

The Rationale for Branched Architectures in PEG Linker Design

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, prized for their ability to improve the pharmacokinetic profiles of therapeutic molecules.[1] Their unique properties, including high water solubility, biocompatibility, and low immunogenicity, make them ideal for connecting biomolecules, drugs, and imaging agents.[1] While linear PEGs are widely used, branched architectures—such as Y-shaped, star-shaped, and multi-arm PEGs—offer distinct advantages that address sophisticated drug design challenges.[][3]

The primary motivation for designing branched PEG linkers lies in their unique three-dimensional structure. Unlike their linear counterparts, branched PEGs have a more compact, globular form.[] This architecture leads to several enhanced properties:

-

Prolonged Circulation Time: The larger hydrodynamic size of branched PEGs increases their retention time in the bloodstream by reducing renal clearance.[]

-

Reduced Immunogenicity: The dense cloud of PEG chains provides a superior "stealth" effect, more effectively masking the conjugated therapeutic from the immune system.[]

-